Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is identified by the chemical formula and has a molecular weight of approximately 176.13 g/mol. The compound is primarily utilized as an antioxidant in food preservation and is recognized for its ability to prevent oxidative degradation of food products. Erythorbic acid is assigned the E number E315, indicating its approval for use in various food applications by regulatory authorities.
Erythorbic acid can be derived from natural sources, including certain fungi such as Penicillium, or synthesized through chemical processes. It is classified under organic compounds, specifically as a carbohydrate derivative. Its structure bears similarities to that of ascorbic acid, which contributes to its functional properties as an antioxidant.
Erythorbic acid can be synthesized through several methods:
The synthesis typically requires controlled conditions to optimize yield and purity, including temperature regulation and pH control during reactions. For instance, in enzyme-catalyzed processes, maintaining optimal enzyme activity is crucial for achieving desired product concentrations.
Erythorbic acid features a unique molecular structure characterized by its six-carbon backbone and hydroxyl groups that contribute to its solubility and reactivity. The structural formula can be represented as follows:
The compound exists in a crystalline form, typically appearing as a white to slightly yellow solid. Its melting point ranges from approximately 164°C to 172°C, where decomposition may occur upon prolonged heating .
Erythorbic acid undergoes various chemical reactions typical of reducing sugars and acids:
Erythorbic acid acts primarily as an antioxidant by donating electrons to free radicals and reactive oxygen species (ROS), thus neutralizing their potential harmful effects on cellular structures and food products. This mechanism is crucial in food preservation, where oxidative stress can lead to spoilage.
The effectiveness of erythorbic acid in enhancing non-heme iron absorption has been documented through clinical trials, demonstrating its role not only as an antioxidant but also in nutritional biochemistry .
Erythorbic acid finds extensive applications across various fields:
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